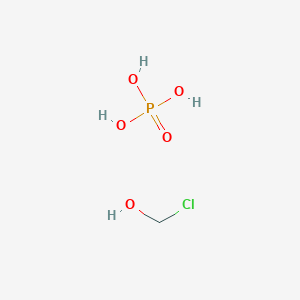

Phosphoric acid--chloromethanol (1/1)

Description

Phosphoric acid–chloromethanol (1/1) is a molecular complex formed through hydrogen-bonding interactions between phosphoric acid (H₃PO₄) and chloromethanol (ClCH₂OH). Phosphoric acid, a triprotic acid, acts as a hydrogen bond donor, while chloromethanol, a chlorinated derivative of methanol, contributes both hydroxyl (-OH) and chlorine substituents. This complex is of interest in materials science and catalysis due to the synergistic reactivity of its components. Chloromethanol’s polar Cl and -OH groups enable unique solvation and coordination properties, while phosphoric acid enhances acidity and stabilizes charge distribution .

Structural insights are inferred from computational studies (e.g., ReaxFF molecular dynamics) and comparisons with analogous organochloride systems .

Properties

CAS No. |

56590-75-1 |

|---|---|

Molecular Formula |

CH6ClO5P |

Molecular Weight |

164.48 g/mol |

IUPAC Name |

chloromethanol;phosphoric acid |

InChI |

InChI=1S/CH3ClO.H3O4P/c2-1-3;1-5(2,3)4/h3H,1H2;(H3,1,2,3,4) |

InChI Key |

OKLBIBSEZDPUBY-UHFFFAOYSA-N |

Canonical SMILES |

C(O)Cl.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoric acid–chloromethanol (1/1) can be synthesized through the direct reaction of phosphoric acid with chloromethanol. The reaction typically occurs under controlled conditions to ensure the proper stoichiometry and to avoid side reactions. The general reaction can be represented as:

H3PO4+CH3ClOH→H3PO4–CH3ClOH

Industrial Production Methods: Industrial production of phosphoric acid–chloromethanol (1/1) involves the careful mixing of phosphoric acid and chloromethanol in large reactors. The reaction is carried out at a controlled temperature and pressure to ensure maximum yield and purity. The product is then purified through distillation or crystallization techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid–chloromethanol (1/1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives and chlorinated organic compounds.

Reduction: Reduction reactions can lead to the formation of phosphorous acid and methanol derivatives.

Substitution: The chlorine atom in chloromethanol can be substituted with other nucleophiles, leading to the formation of different phosphoric acid esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.

Substitution: Nucleophiles like hydroxide ions (OH^-) and amines (NH_2R) are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Phosphoric acid derivatives and chlorinated organic compounds.

Reduction: Phosphorous acid and methanol derivatives.

Substitution: Various phosphoric acid esters depending on the nucleophile used.

Scientific Research Applications

Phosphoric acid–chloromethanol (1/1) has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphoric acid–chloromethanol (1/1) involves its interaction with molecular targets through its functional groups. The hydroxyl group of chloromethanol can form hydrogen bonds with biological molecules, while the phosphoric acid moiety can participate in phosphorylation reactions. These interactions can modulate enzyme activity, alter biochemical pathways, and affect cellular processes.

Comparison with Similar Compounds

Bond Dissociation Energies (BDEs)

Key bond dissociation energies (BDEs) for chloromethanol, derived from ReaxFF and quantum mechanical (QM) calculations, highlight its stability relative to other organochlorides:

| Compound | Bond Type | ReaxFF BDE (eV) | QM BDE (eV) | Difference (eV) |

|---|---|---|---|---|

| Dichloride (Cl-Cl) | Cl-Cl | 2.1 | 2.4 | -0.3 |

| Chloromethanol | Cl-C | 3.5 | 3.8 | -0.3 |

| Acetyl chloride | Cl-O | 4.2 | 4.0 | +0.2 |

| Hydrogen chloride | Cl-H | 4.5 | 4.6 | -0.1 |

Source: ReaxFF vs. CASSCF/NEVPT2 calculations for bond dissociation (Fig. 1, )

Chloromethanol’s Cl-C bond (3.5 eV) is weaker than Cl-O in acetyl chloride (4.2 eV) but stronger than Cl-Cl in dichloride (2.1 eV). This suggests moderate stability under thermal or mechanical stress compared to other chlorinated species.

Angular Deformation

The Cl-C-O angle in chloromethanol (108°) differs significantly from related compounds:

| Compound | Angle Type | ReaxFF Angle (°) | QM Angle (°) |

|---|---|---|---|

| Chloroethane | Cl-C-C | 112 | 110 |

| Chloromethane | Cl-C-H | 109 | 109 |

| Chloromethanol | Cl-C-O | 108 | 107 |

| Ortho-dichlorobenzene | Cl-C-C | 120 | 119 |

Source: B3LYP/6-31+G(d)/D3BJ vs. ReaxFF angular deformation (Fig. 2, )

The narrower Cl-C-O angle in chloromethanol (vs. chloroethane’s Cl-C-C) reflects steric and electronic effects from the adjacent hydroxyl group, enhancing polarization and hydrogen-bonding capacity.

Acid-Base Interactions

Phosphoric acid’s high acidity (pKa₁ = 2.15) facilitates proton transfer in the complex, contrasting with weaker acids like acetic acid (pKa = 4.76). When combined with chloromethanol, the system’s acidity exceeds that of chloromethanol–water mixtures, enabling selective catalysis in organic synthesis .

Solvation and Stability

Chloromethanol’s solvation properties differ from methanol due to chlorine’s electronegativity. In phosphoric acid–chloromethanol, Cl⋯H-O hydrogen bonds stabilize the complex more effectively than in phosphoric acid–methanol (1/1), where steric hindrance from CH₃ reduces coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.